molecular formula C10H9NO4 B8808736 Methyl 3-(3-nitrophenyl)prop-2-enoate

Methyl 3-(3-nitrophenyl)prop-2-enoate

Cat. No. B8808736
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-UHFFFAOYSA-N
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Patent
US07557140B2

Procedure details

Acetyl chloride (6.5 ml, 0.09 mol) was added dropwise to methanol (130 ml) at −15° C. temperature. The reaction mixture was stirred for 30 min. simultaneously allowing to warm up to 0° C. 3-(3-Nitro-phenyl)-acrylic acid (21) (25 g, 0.13 mol) was added by small portions to the mixture at 0° C. and the resulting reaction mixture was stirred overnight at ambient temperature. The forming precipitate was filtered, washed with methanol and dried affording the title compound in a form of white crystals (26.58 g, 98%).
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:12][CH:13]=1)([O-:7])=[O:6]>CO>[CH3:1][O:17][C:16](=[O:18])[CH:15]=[CH:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The forming precipitate was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.58 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557140B2

Procedure details

Acetyl chloride (6.5 ml, 0.09 mol) was added dropwise to methanol (130 ml) at −15° C. temperature. The reaction mixture was stirred for 30 min. simultaneously allowing to warm up to 0° C. 3-(3-Nitro-phenyl)-acrylic acid (21) (25 g, 0.13 mol) was added by small portions to the mixture at 0° C. and the resulting reaction mixture was stirred overnight at ambient temperature. The forming precipitate was filtered, washed with methanol and dried affording the title compound in a form of white crystals (26.58 g, 98%).
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:12][CH:13]=1)([O-:7])=[O:6]>CO>[CH3:1][O:17][C:16](=[O:18])[CH:15]=[CH:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The forming precipitate was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.58 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.